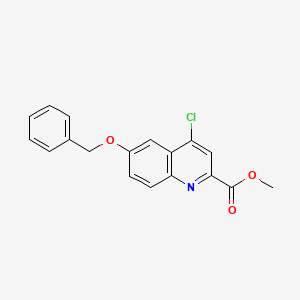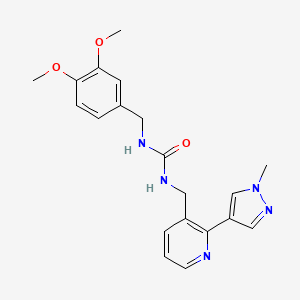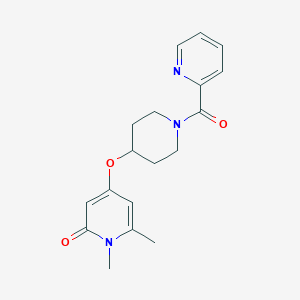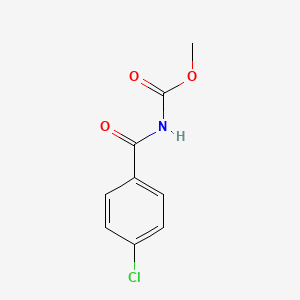
methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate” is a chemical compound with the molecular formula C8H11BrN2O . It is also known as 3-bromo-1-(oxan-2-yl)-1H-pyrazole . The compound has a molecular weight of 231.09 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has been demonstrated . The process involves protection-group and N-alkylation reactions to access N-1 and N-2 . C-3 is accessed through tandem borylation and Suzuki–Miyaura cross-coupling reactions . C-5 is accessed through Pd-catalysed Buchwald–Hartwig amination . C-7 is accessed through selective metalation with TMPMgCl . LiCl followed by reaction with electrophiles or transmetalation to ZnCl2 and Negishi cross-coupling .
Molecular Structure Analysis
The molecular structure of “methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate” can be analyzed based on its IUPAC name and InChI code . The IUPAC name is 3-bromo-1-tetrahydro-2H-pyran-2-yl-1H-pyrazole . The InChI code is 1S/C8H11BrN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate” include a molecular weight of 231.09 . The compound is a solid at room temperature . It should be stored in a refrigerator .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate are crucial in various fields of chemical research. For instance, the solvent and copper ion-induced synthesis of pyridyl–pyrazole-3-one derivatives demonstrate the role of different catalysts and conditions in obtaining novel compounds with potential cytotoxic activities against various tumor cell lines, highlighting the importance of such compounds in medicinal chemistry and drug design (Huang et al., 2017).
Antimicrobial and Antifungal Activity
Research into derivatives of methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate includes the exploration of their antimicrobial and antifungal properties. For example, the synthesis and evaluation of antimicrobial activity of new 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives highlight the potential of these compounds in addressing resistant microbial strains, offering a basis for the development of new antimicrobial agents (Aytemir et al., 2003).
Biomedical Applications
The electrochemically induced synthesis of certain isoxazolone compounds from related chemical structures points towards the versatility of methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate derivatives in creating bioactive molecules. These compounds show promise in various biomedical applications, including the regulation of inflammatory diseases, as their docking studies suggest potential for therapeutic use (Ryzhkova et al., 2020).
Catalyst and Synthesis Efficiency
Research on the efficiency of catalysts in the synthesis of related compounds, such as through indium bromide-catalyzed, ultrasound-assisted synthesis, underscores the importance of innovative methods in enhancing reaction outcomes. These studies provide insights into the regio-selective synthesis of pyrazole-4-carboxylates, demonstrating advancements in synthetic chemistry that can be applied to a wide range of chemical syntheses (Prabakaran et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-bromo-1-(oxan-2-yl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-15-10(14)7-6-13(12-9(7)11)8-4-2-3-5-16-8/h6,8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCAMSXXFFTJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1Br)C2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2742431.png)




![5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742444.png)
![3-[5,6-dichloro-1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2742445.png)
acetic acid](/img/structure/B2742446.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2742447.png)

![6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2742451.png)

![N-(1-cyanocyclohexyl)-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2742453.png)
